(1S,3S,4R)-Entecavir is a synthetic carbocyclic nucleoside analog, specifically a guanosine analog. [] It plays a crucial role in scientific research as a potent inhibitor of hepatitis B virus (HBV) replication. [] Its activity stems from the (1S,3S,4R) stereoisomer specifically, with other stereoisomers demonstrating significantly lower activity against HBV. []
Entecavir was developed by Bristol-Myers Squibb and is classified as a carbocyclic nucleoside analog. Its chemical structure is derived from guanosine, modified to enhance its antiviral activity against hepatitis B virus. The compound's systematic name reflects its stereochemistry, indicating the specific configuration of its chiral centers.
The synthesis of (1S,3S,4R)-Entecavir has been explored through various methodologies. A notable approach involves starting from D-ribose, which undergoes several transformations:
For example, one efficient synthesis route reported a total yield of approximately 21% over ten steps, utilizing commercially available starting materials and employing robust reaction conditions .
The molecular structure of (1S,3S,4R)-Entecavir can be described as follows:
The stereochemistry is essential for its interaction with viral enzymes and cellular targets. The structural integrity is maintained through a cyclic carbocyclic framework that enhances its stability compared to other nucleoside analogs.
(1S,3S,4R)-Entecavir participates in various chemical reactions that are pivotal for its synthesis and modification:
These reactions are typically conducted under controlled conditions to optimize yields and selectivity .
The mechanism by which (1S,3S,4R)-Entecavir exerts its antiviral effects involves:
Studies have shown that Entecavir has a favorable pharmacokinetic profile with high oral bioavailability and prolonged half-life .
The physical and chemical properties of (1S,3S,4R)-Entecavir include:
These properties contribute to its formulation as an oral medication and influence its absorption and distribution in biological systems .
(1S,3S,4R)-Entecavir is primarily used for:
The compound's efficacy has made it a cornerstone in hepatitis B treatment regimens, particularly for patients with lamivudine-resistant strains .
The chemical identity of entecavir is defined by the International Union of Pure and Applied Chemistry (IUPAC) name: 2-Amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one [7]. This nomenclature precisely encodes:
The (1S,3S,4R) stereochemistry is pharmacologically non-negotiable:
Table 1: Stereochemical Centers of Entecavir and Their Functional Roles
Chiral Center | Configuration | Role in Antiviral Activity |
---|---|---|
C1' | S | Positions purine ring for π-stacking with template DNA |
C3' | R | Orients hydroxymethyl for H-bonding with HBV RT Ser202 |
C4' | S | Enables H-bond donation to Asn236; critical for tight binding energy (ΔG = -9.2 kcal/mol) |
X-ray diffraction studies of entecavir triphosphate (ETV-TP) bound to HBV RT-mimetic enzymes reveal:
Table 2: Key Crystallographic Parameters of ETV-TP in Complex with HIV-1 RTQ151M (PDB: 6AXJ)
Parameter | Value | Biological Implication |
---|---|---|
Glycosidic Bond Angle (χ) | -127° | Syn conformation optimizes purine stacking with template base |
Cyclopentyl Puckering | C2'-exo (δ=142°) | Distorts backbone mimicry; enhances exocyclic methylene contact with Met184 |
Exocyclic Methylene Position | 3.8 Å from Met184 Sδ | Hydrophobic interaction stabilizes dNTP-binding pocket occupancy |
Mg2+ Coordination | 2.1 Å to triphosphate | Maintains catalytically competent metal ion geometry |
Conformational Stability Under Physiological Conditions:
Entecavir’s potency (HBV EC50 = 0.7 nM) stems from structural features distinguishing it from classical nucleoside analogues:
Steric Complementarity: The sp2-hybridized C2' projects the methylene group into a hydrophobic HBV RT subpocket (volume = 38 Å3), increasing binding affinity (Kd = 3.2 nM) versus lamivudine (Kd = 210 nM) [1] [5].
Hydrophobic Extension vs. Acyclic Moieties: Compared to tenofovir (acyclic phosphonate), entecavir’s rigid cyclopentyl scaffold:
Table 3: Structural Comparison of Antiviral Nucleoside Analogues
Structural Feature | Entecavir | Lamivudine | Tenofovir | CAdA |
---|---|---|---|---|
Sugar Mimic | Methylidene-cyclopentyl | Oxathiolane | Acyclic phosphonate | 4'-Cyanotetrahydrofuran |
3'-OH Status | Present (delayed terminator) | Absent (obligate terminator) | N/A | Present |
HBV RT Kd (nM) | 3.2 | 210 | 22 | 0.9 |
Key HB Interactions | Asn236, Ser202, Met171 | Met204, Val173 | Asp80, Lys65 | Asn236, Ser202, Met171 |
HBV EC50 (nM) | 0.7 | 120 | 45 | 0.4 |
Molecular Basis for HBV RT Selectivity:Entecavir-TP binds preferentially to HBV RT over human polymerases due to:
The (1S,3S,4R) stereoisomer demonstrates absolute enantioselectivity for HBV inhibition:
(1R,3R,4S)-ETV-TP: C4'-(R)-OH misaligns by 2.3 Å from Asn236, causing loss of one H-bond; methylene group rotates away from Met184 (distance = 5.1 Å), reducing hydrophobic stabilization [5] [8].
Resistance Mutations Validate Binding Geometry: HBV RT mutants with M204V/I substitutions:
Figure: Enantiomer Binding Modes (Schematic)
HBV RT Active Site Natural (1S,3S,4R)-Entecavir / \\ Hydrophobic Pocket <---[Methylidene]-Cyclopentyl-(1S)--- Purine (H-bond: Ser202) | H-bond: Asn236 <-- OH(4'S) | | H-bond: Asp205 --> O6 | \\____[Hydrophobic: Met171]____/ (1R,3R,4S)-Enantiomer / \\ Methylidene Misaligned --> [Methylidene]-Cyclopentyl-(1R)--- Purine (H-bond lost) | OH(4'R) --> 2.3 Å from Asn236 | | O6 --> 4.0 Å from Asp205 | \\____No contact with Met171_____/
Pharmacological Implications:
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